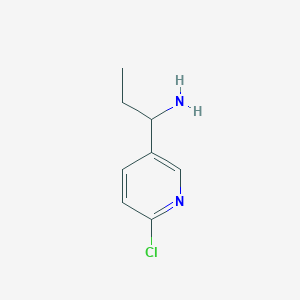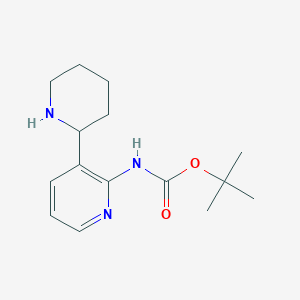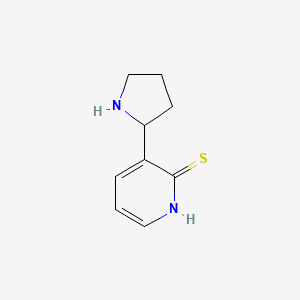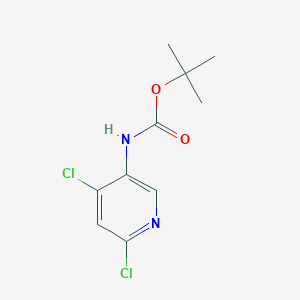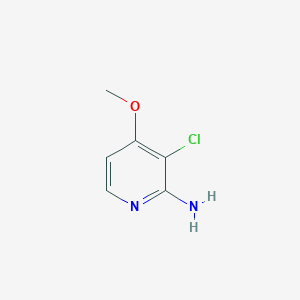
3-Chloro-4-methoxypyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methoxypyridin-2-amine: is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the third position, a methoxy group at the fourth position, and an amino group at the second position on the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Chloro-4-methoxypyridin-2-amine can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of 3-chloro-4-methoxypyridine with an amine source under appropriate conditions. For example, the reaction can be carried out using ammonia or an amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically requires heating to facilitate the substitution process.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of catalysts and solvents that enhance the reaction rate and selectivity may be employed.
Analyse Des Réactions Chimiques
Types of Reactions:
3-Chloro-4-methoxypyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The nitro group, if present, can be reduced to an amino group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases in solvents like ethanol or dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Formation of hydroxylated or carbonylated pyridines.
Reduction Reactions: Formation of aminated pyridines.
Applications De Recherche Scientifique
3-Chloro-4-methoxypyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals, enhancing the efficiency and effectiveness of these products.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-methoxypyridin-2-amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator , interacting with specific molecular targets to exert its effects. The presence of the chlorine and methoxy groups can influence its binding affinity and selectivity towards these targets. The amino group at the second position can form hydrogen bonds with active site residues, enhancing its inhibitory activity.
Comparaison Avec Des Composés Similaires
- 3-Chloro-2-methoxypyridin-4-amine
- 4-Chloro-3-methoxypyridin-2-amine
- 2-Chloro-3-methoxypyridin-4-amine
Comparison:
3-Chloro-4-methoxypyridin-2-amine is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, the presence of the methoxy group at the fourth position and the amino group at the second position provides distinct electronic and steric effects, making it a valuable compound for targeted applications in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
3-chloro-4-methoxypyridin-2-amine |
InChI |
InChI=1S/C6H7ClN2O/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9) |
Clé InChI |
PHWRVJGBBFMUCU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


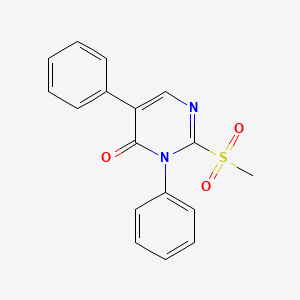

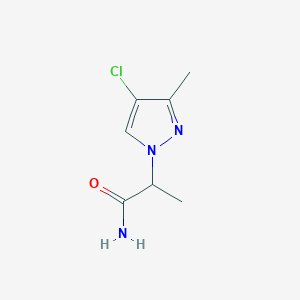
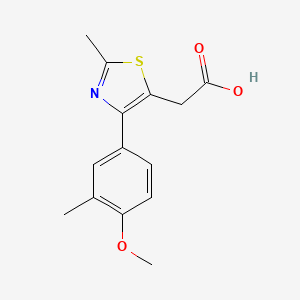
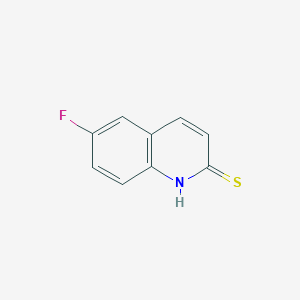
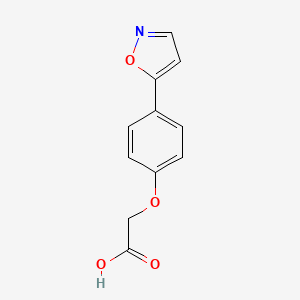
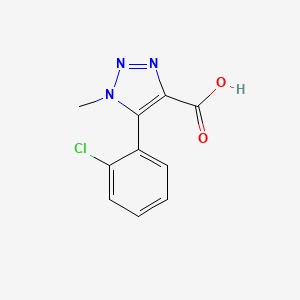
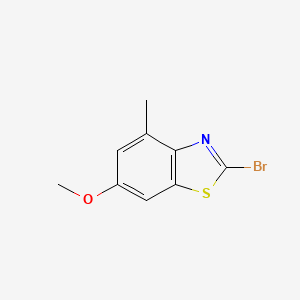
![2-(Furan-2-yl)-5,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B15059067.png)
![5-(Benzo[d][1,3]dioxol-5-yl)-1H-imidazol-2-amine](/img/structure/B15059074.png)
